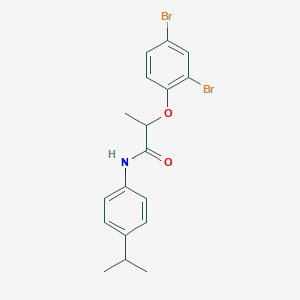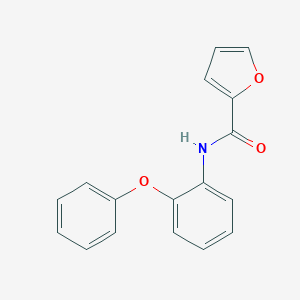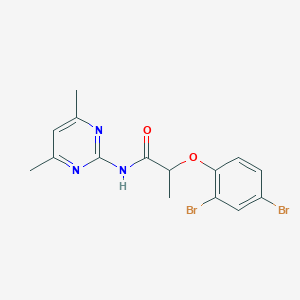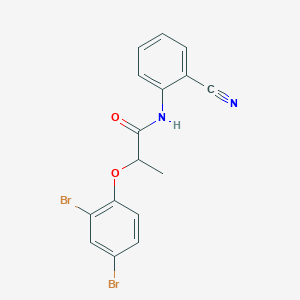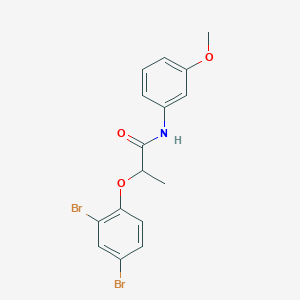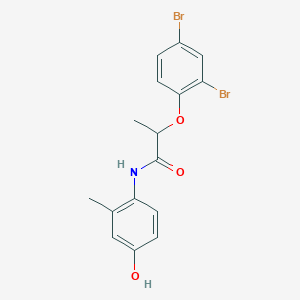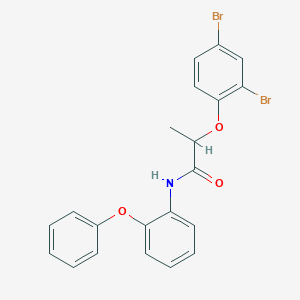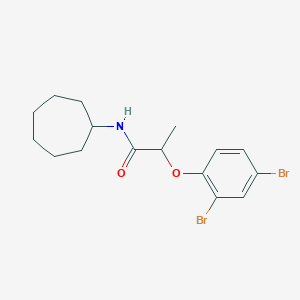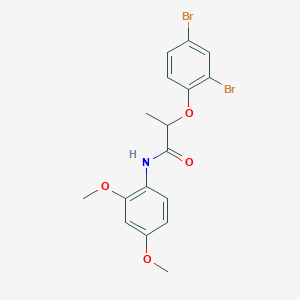![molecular formula C17H25NO3 B290842 Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
Ethyl 3-[(2-propylpentanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential for use in various applications. This compound is commonly referred to as EPPB and is synthesized through a specific method that involves several steps. The aim of
科学研究应用
EPPB has been extensively studied in scientific research due to its potential for use in various applications. One of the primary applications of EPPB is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. EPPB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
作用机制
The mechanism of action of EPPB involves the inhibition of various enzymes and pathways in the body. EPPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. EPPB also inhibits the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Biochemical and Physiological Effects:
EPPB has several biochemical and physiological effects on the body. Studies have shown that EPPB can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. EPPB has also been shown to inhibit the expression of pro-inflammatory cytokines, reducing inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using EPPB in lab experiments is its ability to selectively inhibit HDACs, making it a useful tool for studying the role of these enzymes in gene regulation. However, EPPB has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the study of EPPB. One area of research is the development of EPPB analogs with improved solubility and potency. Another potential direction is the investigation of EPPB as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the study of EPPB has the potential to lead to the development of novel treatments for a variety of diseases.
合成方法
The synthesis of EPPB involves several steps, starting with the reaction of 2-propylpentanoyl chloride with 3-aminobenzoic acid. This reaction produces 3-[(2-propylpentanoyl)amino]benzoic acid, which is then esterified with ethanol to produce EPPB. The final product is purified through recrystallization, yielding a white crystalline powder.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
ethyl 3-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-8-13(9-5-2)16(19)18-15-11-7-10-14(12-15)17(20)21-6-3/h7,10-13H,4-6,8-9H2,1-3H3,(H,18,19) |
InChI 键 |
UHVWOYHTWKHBSX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
规范 SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




